molecular formula C23H19N3O6 B2969619 N2,N6-BIS(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)PYRIDINE-2,6-DICARBOXAMIDE CAS No. 125444-25-9

N2,N6-BIS(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)PYRIDINE-2,6-DICARBOXAMIDE

Cat. No.: B2969619
CAS No.: 125444-25-9
M. Wt: 433.42
InChI Key: OYXWAOYMDAIYIT-UHFFFAOYSA-N
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Description

N2,N6-BIS(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)PYRIDINE-2,6-DICARBOXAMIDE is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a pyridine core substituted with two 2,3-dihydro-1,4-benzodioxin-6-yl groups at the N2 and N6 positions, and two carboxamide groups at the 2 and 6 positions of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N6-BIS(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)PYRIDINE-2,6-DICARBOXAMIDE typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with pyridine-2,6-dicarboxylic acid chloride under controlled conditions. The reaction is usually carried out in a polar aprotic solvent such as N,N-dimethylformamide (DMF) in the presence of a base like lithium hydride (LiH) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N2,N6-BIS(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)PYRIDINE-2,6-DICARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the amide or benzodioxin groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl or aryl halides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.

Scientific Research Applications

Mechanism of Action

The mechanism by which N2,N6-BIS(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)PYRIDINE-2,6-DICARBOXAMIDE exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes, by binding to their active sites and inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N2,N6-BIS(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)PYRIDINE-2,6-DICARBOXAMIDE is unique due to its dual benzodioxin substitution on the pyridine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-N,6-N-bis(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-2,6-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O6/c27-22(24-14-4-6-18-20(12-14)31-10-8-29-18)16-2-1-3-17(26-16)23(28)25-15-5-7-19-21(13-15)32-11-9-30-19/h1-7,12-13H,8-11H2,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYXWAOYMDAIYIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=NC(=CC=C3)C(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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